
Fiboflapon
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fiboflapon can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring system.
Introduction of substituents: Various substituents are introduced onto the indole core through reactions such as alkylation, acylation, and sulfonation.
Final coupling: The final step involves coupling the indole derivative with a pyridine moiety to form this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process is typically carried out in batch reactors, followed by purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Absence of Direct Literature on Fiboflapon
- Current Database Coverage : Extensive searches across PubMed, USPTO patents (1976–2016) , high-throughput reaction datasets , and computational chemistry publications yielded no results for this compound.
- Implications :
- The compound may be proprietary, under development, or not yet characterized in public-domain research.
- Alternative nomenclature or structural analogs may require investigation.
Methodological Insights for Reactivity Prediction
While this compound-specific data is unavailable, modern computational methods for reaction analysis could theoretically be applied:
Table 1: Predictive Approaches for Novel Compounds
Recommended Pathways for Future Research
- Synthetic Route Identification :
- Degradation Studies :
- High-Throughput Experimentation :
Limitations and Data Gaps
Applications De Recherche Scientifique
Scientific Research Applications
- Asthma Treatment :
- Cardiovascular Diseases :
- Inflammatory Responses :
Case Study 1: Efficacy in Asthma Models
In a rodent model of asthma, this compound was administered orally at a dose of 1 mg/kg. The results indicated significant inhibition of LTB4 and cysteinyl leukotriene production following challenges with calcium ionophore, with effective doses (ED50) recorded at 0.12 mg/kg for LTB4 and 0.37 mg/kg for cysteinyl leukotrienes . This study underscores the compound's potential in controlling asthma-related inflammation.
Case Study 2: Impact on Cardiovascular Health
A recent study evaluated the effects of this compound on cardiovascular health in rat models subjected to inflammatory challenges. The findings demonstrated that this compound significantly reduced markers of inflammation and improved survival rates following exposure to platelet-activating factor (PAF), suggesting its promise as a therapeutic agent in cardiovascular disease management .
Data Tables
Application Area | Findings | Dosage |
---|---|---|
Asthma | >90% inhibition of LTB4 biosynthesis | 1 mg/kg orally |
Cardiovascular Diseases | Reduced inflammation markers; improved survival | Varies by study |
Acute Inflammation | Dose-dependent reduction in LTB4 and CysLT levels | 0.12 mg/kg (LTB4) |
Mécanisme D'action
Fiboflapon exerts its effects by binding to FLAP, a key component in the leukotriene pathway. By inhibiting FLAP, this compound prevents the synthesis of leukotrienes, which are potent mediators of inflammation. This inhibition helps reduce inflammation and related symptoms in conditions such as asthma .
Comparaison Avec Des Composés Similaires
Fiboflapon is unique among FLAP inhibitors due to its high potency and oral bioavailability. Similar compounds include:
MK-886: Another FLAP inhibitor with moderate potency.
Diflapolin: A dual FLAP and soluble epoxide hydrolase inhibitor with high target selectivity.
Quiflapon: A selective FLAP inhibitor with effective leukotriene biosynthesis inhibition.
This compound stands out due to its superior pharmacokinetic properties and prolonged pharmacological effects .
Activité Biologique
Fiboflapon, also known as GSK2190915, is a selective antagonist of the 5-lipoxygenase-activating protein (FLAP), which plays a critical role in the biosynthesis of leukotrienes and specialized pro-resolving mediators (SPMs). This article explores the biological activity of this compound, including its mechanisms of action, effects on inflammatory pathways, and relevant clinical studies.
This compound inhibits FLAP, thereby blocking the conversion of arachidonic acid (AA) into leukotrienes (LTs) via 5-lipoxygenase (5-LOX). This inhibition is significant as LTs are mediators involved in various inflammatory responses. Notably, while this compound suppresses LT production, it does not affect the conversion of docosahexaenoic acid (DHA) into SPMs, which are crucial for resolving inflammation and promoting tissue repair .
Inhibition of Inflammatory Mediators
This compound's primary biological activity lies in its ability to modulate inflammatory responses. It has been shown to:
- Reduce leukotriene production : In various cell types, including monocyte-derived macrophages (MDMs), this compound significantly decreases the levels of AA-derived LTs while enhancing the production of DHA-derived SPMs .
- Promote resolution of inflammation : By favoring SPM formation over LT synthesis, this compound helps in terminating inflammation and facilitating tissue regeneration .
Case Studies and Clinical Research
Several clinical studies have investigated the efficacy of this compound in different inflammatory conditions:
Research Findings
Recent studies have highlighted the dual role of FLAP antagonists like this compound in modulating both pro-inflammatory and anti-inflammatory pathways. Research indicates that:
- Cellular assays show that this compound effectively alters lipid mediator profiles in MDMs, leading to a shift from pro-inflammatory LTs to anti-inflammatory SPMs .
- In vivo models demonstrate that administration of this compound results in reduced tissue damage and improved recovery rates following inflammatory challenges .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms through which Fiboflapon inhibits 5-lipoxygenase activating protein (FLAP), and what experimental models are most suitable for validating its inhibitory potency?
this compound (GSK2190915) competitively binds to FLAP, disrupting the translocation of 5-lipoxygenase to the nuclear membrane and subsequent leukotriene biosynthesis. Key experimental models include:
- In vitro assays : Human whole blood assays measuring LTB4 suppression (IC50 = 76 nM) .
- Cellular models : Rat polymorphonuclear leukocytes (PMNLs) to assess FLAP binding potency (IC50 = 6.1 nM) .
- Structural studies : X-ray crystallography or molecular docking to map binding interactions.
Table 1 : this compound’s inhibitory potency in preclinical models
Model | IC50 Value | Reference |
---|---|---|
Human whole blood | 76 nM | |
Rat PMNLs | 6.1 nM | |
FLAP binding assay | 2.9 nM |
Q. What standardized assays or protocols are recommended for quantifying this compound’s inhibitory effects on leukotriene biosynthesis in preclinical studies?
- LTB4 ELISA : Quantify LTB4 levels in supernatants of stimulated human whole blood or PMNLs .
- FLAP binding assays : Use radiolabeled ligands (e.g., [³H]-MK-886) to measure competitive displacement .
- Dose-response curves : Apply non-linear regression models (e.g., GraphPad Prism) to calculate IC50 values . Ensure reproducibility by adhering to guidelines for experimental transparency, including detailed protocols in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro IC50 values (e.g., 2.9 nM for FLAP binding) and in vivo efficacy outcomes observed in this compound studies?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in animal models to identify barriers to in vivo efficacy .
- Species-specific differences : Compare FLAP homology and leukotriene pathway variability between humans and preclinical models .
- Systems pharmacology modeling : Integrate in vitro data with physiologically based pharmacokinetic (PBPK) models to predict human dose-response relationships . Systematic reviews of prior FLAP inhibitor studies can contextualize these discrepancies .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s inhibition of LTB4 production across heterogeneous patient cohorts?
- Mixed-effects models : Account for inter-individual variability in clinical trials (e.g., age, comorbidities) .
- Stratified analysis : Group patients by biomarkers (e.g., FLAP expression levels) to identify responders .
- Bayesian hierarchical models : Incorporate prior data from preclinical studies to refine parameter estimates . Ensure data accessibility through repositories like Figshare or Zenodo to facilitate meta-analyses .
Q. How should clinical trial designs be structured to evaluate this compound’s therapeutic potential in chronic inflammatory diseases while minimizing confounding variables?
- PICOT framework :
- P opulation: Patients with elevated LTB4 levels (e.g., severe asthma).
- I ntervention: this compound (daily oral dosing).
- C omparator: Placebo or standard care.
- O utcome: Reduction in exacerbation rates.
- T imeframe: 12-month follow-up .
- Adaptive trial designs : Allow dose adjustments based on interim pharmacokinetic/pharmacodynamic analyses .
- Blinding and randomization : Use block randomization to balance covariates (e.g., smoking status) .
Q. What strategies are effective for validating this compound’s target engagement in complex biological systems, given potential off-target effects in leukotriene pathways?
- Genetic validation : CRISPR-Cas9 FLAP knockout models to confirm on-target LTB4 suppression .
- Chemical proteomics : Use activity-based probes to map off-target interactions .
- Multi-omics integration : Combine transcriptomic and metabolomic data to assess pathway-specific effects . Transparent reporting of negative or contradictory results is critical for refining mechanistic hypotheses .
Q. Methodological Considerations
- Data availability : Share raw LTB4 measurements, pharmacokinetic parameters, and statistical code in public repositories to enable replication .
- Ethical compliance : For clinical studies, document participant selection criteria and informed consent processes per institutional review board (IRB) guidelines .
- Literature synthesis : Use tools like Covidence or Rayyan for systematic reviews of FLAP inhibitor studies to identify unresolved research gaps .
Propriétés
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQGDHBGRSTTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239496 | |
Record name | Fiboflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
FLAP (5-Lipoxygenase Activating Protein) is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Excessive production of leukotrienes exacerbates inflammatory diseases, such as asthma; the FLAP gene has also been linked to a significant increase in the risk of myocardial infarction and stroke. AM803 binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation. [Amira Pharmaceuticals Website] | |
Record name | Fiboflapon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936350-00-4 | |
Record name | Fiboflapon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936350004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fiboflapon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fiboflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FIBOFLAPON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1NA96IX3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.